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Compound of Interest

Compound Name: SKLB-11A

Cat. No.: B5882590 Get Quote

Notice to the Reader: Comprehensive searches for the biological activity of a compound

designated "SKLB-11A" have yielded no specific results. Publicly available scientific literature

and databases do not contain information pertaining to a molecule with this exact name. It is

possible that "SKLB-11A" is a misnomer, an internal compound designation not yet in the

public domain, or a typographical error.

This guide will instead provide an in-depth overview of the biological activities of other well-

documented small molecules from the SKLB (State Key Laboratory of Biotherapy) series,

including SKLB-14b, SKLB-C05, and SKLB-850. These compounds have demonstrated

significant potential in preclinical cancer research.

SKLB-14b: A Novel Microtubule-Destabilizing Agent
SKLB-14b is a hydroxamic acid-based microtubule-destabilizing agent with potent anti-tumor

and anti-multidrug resistance properties.[1]

Mechanism of Action
SKLB-14b functions by binding to the colchicine site of tubulin, which in turn inhibits tubulin

polymerization.[1] This disruption of microtubule dynamics leads to cell cycle arrest and

apoptosis in cancer cells.[1] Notably, while it is a hydroxamic acid derivative, it does not inhibit

histone deacetylases (HDACs).[1]
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In Vitro Activity: SKLB-14b has demonstrated low nanomolar IC50 values across a wide range

of human cancer cell lines, including those that are sensitive and those that exhibit multidrug

resistance.[1]

In Vivo Activity: In xenograft models, SKLB-14b has shown potent anti-tumor effects. In models

of sensitive (A2780S, HCT116) and resistant (A2780/T) cancers, SKLB-14b was effective.[1]

Furthermore, in a patient-derived xenograft (PDX) model of osimertinib-resistant non-small cell

lung cancer (NSCLC), a 50 mg/kg dose of SKLB-14b administered every two days resulted in a

70.6% inhibition of tumor growth, which was superior to the 59.7% inhibition observed with

paclitaxel.[1]

Signaling Pathway
The primary signaling pathway affected by SKLB-14b is the one governing microtubule

dynamics, which is crucial for mitosis. By destabilizing microtubules, SKLB-14b triggers the

mitotic checkpoint, leading to cell cycle arrest and subsequent apoptosis.
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Caption: Mechanism of action of SKLB-14b in cancer cells.

SKLB-C05: A Selective TOPK Inhibitor
SKLB-C05 is a selective inhibitor of T-LAK cell-originated protein kinase (TOPK), also known

as PDZ-binding kinase (PBK), which is a member of the mitogen-activated protein kinase

(MAPK) signaling pathway.[2]
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Mechanism of Action
TOPK is overexpressed in various cancers, including colorectal carcinoma (CRC), and is

associated with poor prognosis.[2] SKLB-C05 exerts its anti-cancer effects by directly inhibiting

the kinase activity of TOPK, leading to the downregulation of its downstream signaling

pathways.[2]

Preclinical Efficacy
In Vitro Activity: SKLB-C05 exhibits subnanomolar inhibitory potency against TOPK and shows

excellent cytotoxicity, as well as anti-migration and anti-invasion activity in CRC cells with high

TOPK expression.[2] It has been shown to induce apoptosis and disrupt the cell cycle in these

cells.[2]

In Vivo Activity: Oral administration of SKLB-C05 has demonstrated significant anti-tumor

effects in vivo. In CRC tumor xenograft models, doses of 10 and 20 mg/kg/day dramatically

reduced tumor growth and completely suppressed hepatic metastasis of HCT116 cells.[2]

Signaling Pathway
SKLB-C05's inhibition of TOPK affects several downstream signaling pathways critical for

cancer cell survival and proliferation. These include the extracellular signal-regulated kinase

1/2 (ERK1/2), p38, and c-Jun N-terminal kinase (JNK) pathways.[2] Additionally, it

downregulates the FAK/Src-MMP signaling pathway, which is involved in cell migration and

invasion.[2]
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Caption: Signaling pathway inhibited by SKLB-C05.

SKLB-850: A Multi-kinase Inhibitor
SKLB-850 is an orally available inhibitor that targets multiple kinases, including spleen tyrosine

kinase (Syk), Src, and Janus kinase 2 (JAK2).[3] These kinases are considered potential

therapeutic targets in B cell lymphoma (BCL).[3]

Mechanism of Action
By simultaneously inhibiting Syk, Src, and JAK2, SKLB-850 disrupts several signaling

pathways that are crucial for the proliferation and survival of BCL cells.
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In Vitro Activity: SKLB-850 has been shown to significantly inhibit the proliferation of BCL cells

and induce their apoptosis.[3] It also reduces the secretion of chemokines such as CCL3,

CCL4, and CXCL12.[3]

In Vivo Activity: In BCL xenograft models (Ramos and HBL-1), oral administration of SKLB-850

led to a dose-dependent suppression of tumor growth.[3] Immunohistochemical analysis of the

tumor tissues confirmed that SKLB-850 effectively inhibited the activation of the Syk/ERK,

Src/FAK, and JAK2/Stat3 pathways.[3]

Signaling Pathways
SKLB-850's multi-targeted approach allows it to interfere with several oncogenic signaling

cascades simultaneously.
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Caption: Multi-kinase inhibition by SKLB-850 in BCL.

Summary and Future Directions
While information on SKLB-11A is not available, the SKLB series of compounds demonstrates

a promising and diverse pipeline of potential anti-cancer agents. The examples of SKLB-14b,

SKLB-C05, and SKLB-850 highlight different strategies for targeting cancer, including

microtubule disruption, specific kinase inhibition, and multi-targeted approaches. Further

research and clinical development will be necessary to fully elucidate the therapeutic potential

of these and other compounds from the SKLB portfolio. Researchers interested in SKLB-11A
are encouraged to consult forthcoming publications or contact the State Key Laboratory of

Biotherapy directly for more information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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